molecular formula C39H52ClN3O4 B12365630 Cy3-PEG3-Alkyne

Cy3-PEG3-Alkyne

Cat. No.: B12365630
M. Wt: 662.3 g/mol
InChI Key: HQPRBDLAILMFAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy3-PEG3-Alkyne typically involves the following steps:

    Synthesis of Cyanine 3 (Cy3): The initial step involves the synthesis of Cyanine 3, which is a highly fluorescent dye.

    Introduction of PEG Units: The next step involves the attachment of three PEG units to the Cy3 molecule.

    Attachment of Alkyne Group: Finally, an alkyne group is introduced to the PEGylated Cy3 molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

Cy3-PEG3-Alkyne primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate. This product retains the fluorescent properties of Cy3, making it useful for various imaging applications .

Mechanism of Action

The primary mechanism of action of Cy3-PEG3-Alkyne involves its ability to undergo CuAAC reactions. The alkyne group in this compound reacts with azide-containing molecules in the presence of a copper catalyst to form stable triazole linkages . This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications. The fluorescent properties of Cy3 allow for the visualization and tracking of the conjugated molecules .

Comparison with Similar Compounds

Similar Compounds

    Cy5-PEG3-Alkyne: Similar to Cy3-PEG3-Alkyne, this compound contains Cyanine 5 (Cy5) instead of Cy3.

    α-GalNAc-PEG3-Alkyne: This compound contains an α-GalNAc moiety instead of Cy3.

Uniqueness

This compound is unique due to its combination of high fluorescence efficiency, biocompatibility, and ability to undergo CuAAC reactions. The presence of PEG units enhances its solubility and reduces non-specific binding, making it highly suitable for biological applications .

Properties

Molecular Formula

C39H52ClN3O4

Molecular Weight

662.3 g/mol

IUPAC Name

6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]hexanamide;chloride

InChI

InChI=1S/C39H51N3O4.ClH/c1-7-25-44-27-29-46-30-28-45-26-23-40-37(43)22-9-8-14-24-42-34-19-13-11-17-32(34)39(4,5)36(42)21-15-20-35-38(2,3)31-16-10-12-18-33(31)41(35)6;/h1,10-13,15-21H,8-9,14,22-30H2,2-6H3;1H

InChI Key

HQPRBDLAILMFAQ-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCC#C)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCC#C)(C)C)C)C.[Cl-]

Origin of Product

United States

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